

# Methyl 3-methylenecyclobutanecarboxylate: A Versatile Building Block for Modern Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	<i>Methyl 3-methylenecyclobutanecarboxylate</i>
Cat. No.:	B107114

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Methyl 3-methylenecyclobutanecarboxylate** is a unique and highly versatile chemical intermediate whose value is derived from the inherent reactivity of its strained four-membered ring and strategically placed exocyclic double bond. This combination of structural features makes it an attractive building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, key chemical properties, characteristic reactivity, and notable applications, offering field-proven insights for professionals engaged in advanced chemical research and development.

## Introduction: The Strategic Value of Strained Ring Systems

Cyclobutane derivatives hold a unique position in organic chemistry. The significant ring strain (approximately 26 kcal/mol) of the four-membered carbocycle provides a powerful thermodynamic driving force for a variety of ring-opening reactions. When combined with functional handles, such as the exocyclic alkene and ester moiety in **Methyl 3-**

**methylenecyclobutanecarboxylate**, this inherent reactivity can be precisely controlled and channeled into elegant synthetic transformations.

This molecule, identified by its CAS number 15963-40-3, serves as a linchpin intermediate, enabling chemists to access diverse molecular scaffolds that would be challenging to construct through traditional linear syntheses. Its structural rigidity and defined stereochemical presentation also allow for the construction of complex, three-dimensional molecules, a critical aspect of modern drug design.

## Physicochemical Properties and Specifications

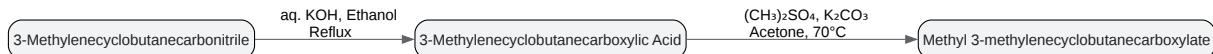
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. **Methyl 3-methylenecyclobutanecarboxylate** is a colorless to yellow liquid, and its key properties are summarized below. High purity, often exceeding 99%, is commercially available and crucial for minimizing side reactions and ensuring reproducibility in multi-step syntheses.

Property	Value	Reference(s)
CAS Number	15963-40-3	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	126.15 g/mol	<a href="#">[1]</a>
Boiling Point	56-59 °C (at 20 Torr)	<a href="#">[1]</a>
Density	1.01 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
Refractive Index	1.5014 (at 20 °C)	<a href="#">[2]</a>
SMILES	COC(=O)C1CC(=C)C1	
InChI Key	OSWTXCSCKIANQ-UHFFFAOYSA-N	

## Synthesis and Manufacturing

A reliable and scalable synthesis is paramount for the widespread adoption of a chemical building block. **Methyl 3-methylenecyclobutanecarboxylate** is typically prepared via a two-

step sequence starting from 3-methylenecyclobutanecarbonitrile. The process involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification.



[Click to download full resolution via product page](#)

**Figure 1:** Two-step synthesis of the title compound.

## Step 1: Hydrolysis of 3-methylenecyclobutanecarbonitrile

The synthesis begins with the hydrolysis of the nitrile precursor. This reaction is typically carried out under basic conditions, which effectively converts the nitrile group to a carboxylate salt, followed by acidification to yield the free carboxylic acid.

### Exemplary Protocol:

- To a solution of 3-methylenecyclobutanecarbonitrile (5.0 g, 53.7 mmol) in ethanol (20 mL), add an aqueous solution of potassium hydroxide (35%, 34.4 g, 215 mmol).[3]
- Heat the resulting mixture to reflux and maintain overnight.[3]
- After cooling, remove the ethanol under reduced pressure.
- Cool the remaining aqueous solution to below 10 °C and carefully acidify with concentrated HCl to a pH of 5.[3]
- Extract the product with ethyl acetate (2 x 50 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford 3-methylenecyclobutanecarboxylic acid.[3]

## Step 2: Esterification to Methyl 3-methylenecyclobutanecarboxylate

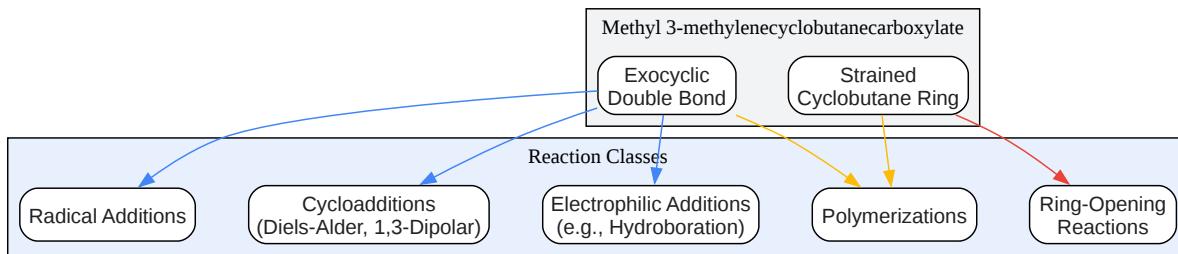
The final step is the esterification of the carboxylic acid. While classic Fischer esterification using methanol and a strong acid catalyst is possible, a common and effective method utilizes an alkylating agent like dimethyl sulfate under basic conditions.[1][4] This method avoids the use of large excesses of alcohol and the need to remove water.

#### Detailed Experimental Protocol:

- In a reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (11.0 g, 98.1 mmol) and potassium carbonate (27.1 g, 196 mmol) in acetone (100 mL).[1]
- To this suspension, slowly add dimethyl sulfate (14.8 g, 117 mmol) at room temperature (25 °C).[1]
- Heat the reaction mixture to 70 °C and maintain for 12 hours, monitoring for completion by TLC or GC-MS.[1]
- Upon completion, cool the mixture and quench the reaction by adding water (20 mL).
- Extract the product with dichloromethane (3 x 30 mL).[1]
- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield **methyl 3-methylenecyclobutanecarboxylate** as a yellow oil (typical yield: 97%).[1]

## Chemical Reactivity and Transformation Potential

The synthetic utility of **methyl 3-methylenecyclobutanecarboxylate** is defined by the reactivity of its two key functional groups: the exocyclic double bond and the strained cyclobutane ring. This dual reactivity allows for a diverse range of chemical transformations.



[Click to download full resolution via product page](#)

**Figure 2:** Key reactivity modes of the title compound.

## Reactions of the Exocyclic Double Bond

The exocyclic C=C double bond is susceptible to a wide array of addition reactions. Its accessibility makes it a prime target for transformations while preserving the core cyclobutane scaffold.

- Cycloaddition Reactions: The alkene can act as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. These reactions are powerful tools for rapidly building molecular complexity and constructing polycyclic systems. [5]
- Electrophilic and Radical Additions: The double bond readily undergoes addition reactions. A notable example is the hydroboration-oxidation reaction, which converts the methylene group into a primary alcohol. This transformation is documented in the patent literature as a means to introduce a hydroxymethyl group, a key functional handle for further elaboration in drug synthesis.[3]

### Workflow: Hydroboration-Oxidation

- Hydroboration: **Methyl 3-methylenecyclobutanecarboxylate** is treated with a borane source, such as borane-tetrahydrofuran complex ( $\text{BH}_3 \cdot \text{THF}$ ). The boron adds to the less substituted carbon of the alkene.[3]

- Oxidation: The resulting organoborane intermediate is then oxidized *in situ* using a mixture of sodium hydroxide and hydrogen peroxide. This replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol with anti-Markovnikov regioselectivity.[\[3\]](#)

## Ring-Opening Reactions

The high ring strain of the cyclobutane core facilitates ring-opening reactions under thermal, photochemical, or metal-catalyzed conditions. This provides a synthetic pathway to linear or larger cyclic structures that retain the functionality of the original molecule. Ring-opening metathesis polymerization (ROMP) is one such application where the ring strain provides the driving force for polymerization, making this molecule a potential monomer for novel materials.[\[5\]](#)

## Applications in Drug Discovery and Organic Synthesis

The true measure of a building block's value is its demonstrated use in the synthesis of high-value target molecules. **Methyl 3-methylenecyclobutanecarboxylate** has been cited in several patents as a key starting material for the synthesis of complex pharmaceutical agents.

### Case Study: Synthesis of ROR-gamma Inhibitors

Retinoid-related orphan receptor gamma (ROR $\gamma$ ) is a nuclear receptor that plays a critical role in the regulation of immune responses, particularly in the differentiation of Th17 cells. Modulators of ROR $\gamma$  are actively being pursued as potential treatments for autoimmune diseases. In a patent describing novel ROR $\gamma$  inhibitors, **methyl 3-methylenecyclobutanecarboxylate** is used as a starting material to construct a key (3-(hydroxymethyl)cyclobutyl)methanol intermediate via the hydroboration-oxidation reaction described previously.[\[3\]](#) This diol fragment is then incorporated into the final complex drug molecule.

### Case Study: Synthesis of TEAD Modulators

The TEA domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which is implicated in organ size control and tumorigenesis. In a patent disclosure for novel TEAD modulators, **methyl 3-methylenecyclobutanecarboxylate** is employed as an electrophile in a Michael addition reaction.[\[6\]](#) This demonstrates the utility of

the ester-activated cyclobutane system in forming new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in building drug candidates.

## Characterization and Analytical Data

Rigorous characterization is essential to confirm the identity and purity of the compound. While a publicly available, fully assigned spectrum is not readily available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.
  - Vinyl Protons ( $=\text{CH}_2$ ): A signal, likely a multiplet, is expected in the alkene region, around  $\delta$  4.7-4.9 ppm.
  - Methine Proton ( $-\text{CH}-\text{CO}_2\text{Me}$ ): A multiplet corresponding to the single proton on the carbon bearing the ester group.
  - Ring Methylene Protons ( $-\text{CH}_2-$ ): Multiple signals, likely complex multiplets due to restricted rotation and diastereotopicity, would appear in the aliphatic region ( $\delta$  2.5-3.5 ppm).
  - Methyl Protons ( $-\text{OCH}_3$ ): A sharp singlet at approximately  $\delta$  3.7 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display seven distinct resonances.
  - Carbonyl Carbon ( $\text{C}=\text{O}$ ): In the typical ester range,  $\delta$  ~170-175 ppm.
  - Alkene Carbons ( $=\text{C}$  and  $=\text{CH}_2$ ): Two signals in the vinyl region ( $\delta$  ~100-150 ppm), with the quaternary carbon appearing further downfield.
  - Methyl Carbon ( $-\text{OCH}_3$ ): A signal around  $\delta$  52 ppm.
  - Ring Carbons ( $-\text{CH-}$  and  $-\text{CH}_2-$ ): Three signals in the aliphatic region ( $\delta$  ~25-50 ppm).
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show the molecular ion peak  $[\text{M}]^+$  at  $m/z = 126$ . Key fragmentation patterns would likely

involve the loss of the methoxy group ( $-\text{OCH}_3$ ,  $m/z = 31$ ) or the carbomethoxy group ( $-\text{CO}_2\text{CH}_3$ ,  $m/z = 59$ ).

- Infrared (IR) Spectroscopy: The IR spectrum should prominently feature:
  - A strong  $\text{C}=\text{O}$  stretch for the ester at  $\sim 1730\text{-}1750\text{ cm}^{-1}$ .
  - A  $\text{C}=\text{C}$  stretch for the exocyclic double bond around  $1650\text{ cm}^{-1}$ .
  - $\text{C}-\text{O}$  stretching bands in the  $1000\text{-}1300\text{ cm}^{-1}$  region.
  - $=\text{C}-\text{H}$  stretching just above  $3000\text{ cm}^{-1}$ .

## Conclusion

**Methyl 3-methylenecyclobutanecarboxylate** is more than a simple organic ester; it is a strategically designed building block that offers a powerful combination of reactivity, rigidity, and functionality. Its ability to participate in both additions to the exocyclic double bond and ring-opening reactions of the strained core provides chemists with a versatile toolkit for constructing novel and complex molecules. As demonstrated by its use in the synthesis of advanced pharmaceutical intermediates, its importance in modern organic synthesis and drug discovery is well-established and continues to grow. For research professionals seeking to innovate, this compound represents a key intermediate for unlocking new synthetic pathways and accessing novel chemical space.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chembk.com](http://chembk.com) [chembk.com]
- 2. [kuujia.com](http://kuujia.com) [kuujia.com]
- 3. [capotchem.com](http://capotchem.com) [capotchem.com]
- 4. [rsc.org](http://rsc.org) [rsc.org]

- 5. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027) [hmdb.ca]
- To cite this document: BenchChem. [Methyl 3-methylenecyclobutanecarboxylate: A Versatile Building Block for Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107114#methyl-3-methylenecyclobutanecarboxylate-literature-review]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)